Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-
Description
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- (CAS: 20728-03-4; molecular formula: C₁₁H₁₈O) is a bicyclic aldehyde derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a methyl group at the α-position of the propanal side chain. This compound belongs to a class of bridged polycyclic molecules with significant applications in medicinal chemistry and organic synthesis. The rigid bicyclic framework enhances stereochemical control in reactions, making it valuable for asymmetric synthesis and drug design .
Properties
CAS No. |
20728-03-4 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanal |
InChI |
InChI=1S/C11H18O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h7-11H,2-6H2,1H3 |
InChI Key |
JZAUTFKKORTMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)C=O |
Origin of Product |
United States |
Preparation Methods
Two-Step and One-Step Diels-Alder/Isomerization Method
A patented process describes the synthesis of bicyclo[2.2.1]heptane derivatives starting from inexpensive and readily available C3-C4 acyclic olefins (e.g., 1-butene, 2-butene) and cyclopentadiene via a Diels-Alder reaction. The reaction proceeds as follows:
Step 1: Diels-Alder Reaction
Cyclopentadiene reacts with 2-butene (cis or trans) to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates.Step 2: Isomerization
The bicyclo[2.2.1]heptene intermediates are isomerized in the presence of an acid isomerization catalyst at temperatures ranging from 20°C to 400°C depending on catalyst acidity. The isomerization yields compounds such as 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
The process can also be conducted in a one-step reaction where the cyclopentadiene, 2-butene, and isomerization catalyst are combined simultaneously, allowing the Diels-Alder reaction and isomerization to occur concurrently under similar temperature and pressure conditions.
This method is advantageous compared to older three-step methods involving crotonaldehyde and dicyclopentadiene, which require Diels-Alder reaction, hydrogenation, and dehydration, making the new method more economical and efficient.
| Step | Reaction Description | Key Conditions | Products Formed |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene + 2-butene | Ambient to moderate temperatures | 5,6-Dimethylbicyclo[2.2.1]hept-2-ene |
| Isomerization | Isomerization of bicyclo[2.2.1]heptene derivatives | Acid catalyst, 20–400°C, no specific pressure | 2-Methylene-3-methylbicyclo[2.2.1]heptane, 2,3-dimethylbicyclo[2.2.1]hept-2-ene |
This approach yields bicyclo[2.2.1]heptane derivatives efficiently, which can be further functionalized to aldehydes such as bicyclo[2.2.1]heptane-2-propanal, alpha-methyl.
Functional Group Transformations to Aldehyde
While the patent focuses on the bicyclo[2.2.1]heptane core synthesis, the aldehyde functional group at the 2-propanal position with alpha-methyl substitution is typically introduced by:
- Oxidation of corresponding alcohols or reduction of acid derivatives
- Selective functionalization of the bicyclic skeleton using established organic synthesis protocols.
For example, bicyclo[2.2.1]heptan-2-one derivatives (norcamphor analogues) have been prepared and characterized, and their conversion to aldehydes involves controlled oxidation or selective carbonyl functional group transformations.
Stereochemical Considerations and Resolution
The absolute configuration of bicyclo[2.2.1]heptane derivatives, including those with aldehyde substituents, is critical for their biological and chemical properties. Recent studies have resolved and characterized enantiomerically pure bicyclo[2.2.1]heptane derivatives by chromatographic resolution and X-ray crystallography, confirming absolute configurations and enabling stereoselective synthesis of target compounds.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propanal group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the alpha-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Bicyclo[2.2.1]heptane derivatives have been investigated for their potential therapeutic applications. Notably, compounds with this structure have been synthesized to explore their effects on platelet aggregation and thromboxane activity.
- Prostanoid Synthesis : Research has shown that prostanoids derived from bicyclo[2.2.1]heptane can exhibit significant biological activity. For instance, the introduction of specific substituents can enhance platelet aggregation activity, suggesting potential uses in cardiovascular therapies .
- Inhibition of Cathepsin C : Substituted 2-aza-bicyclo[2.2.1]heptane derivatives have been developed as inhibitors of cathepsin C, an enzyme implicated in various diseases including inflammation and cancer. These compounds demonstrate promise as therapeutic agents due to their selective inhibition properties .
Synthetic Organic Chemistry
The unique structural characteristics of bicyclo[2.2.1]heptane make it a valuable intermediate in synthetic organic chemistry.
- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules, allowing chemists to construct various functionalized derivatives through established synthetic pathways .
- Reactivity Studies : Studies on the reactivity of bicyclo[2.2.1]heptane derivatives have revealed insights into nucleophilic substitution reactions, which are crucial for developing new synthetic methodologies . The stability of the bridgehead position in these compounds often leads to unexpected reaction outcomes, providing a rich area for research.
Material Science
The structural integrity and unique properties of bicyclo[2.2.1]heptane derivatives make them suitable for applications in material science.
- Polymer Chemistry : Bicyclic compounds can be utilized as monomers in polymerization reactions, leading to the development of novel materials with enhanced mechanical properties and thermal stability .
- Fragrance Industry : Certain bicyclic compounds are employed as fragrance ingredients due to their pleasant olfactory characteristics, contributing to the formulation of perfumes and other scented products .
| Compound | Biological Activity | Reference |
|---|---|---|
| Alpha-methyl-bicyclo[2.2.1]heptane | Platelet aggregation inhibitor | |
| 2-Aza-bicyclo[2.2.1]heptane | Cathepsin C inhibitor |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[2.2.1]heptane scaffold is a privileged structure in bioactive molecules. Below is a detailed comparison of alpha-methyl-bicyclo[2.2.1]heptane-2-propanal with analogous compounds, focusing on substituents, physical properties, and applications.
Structural and Functional Group Comparisons
Physical Property Comparison
Biological Activity
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- is a bicyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 166.26 g/mol
IUPAC Name: Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-
The structure of bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- features a bicyclic system that contributes to its unique reactivity and biological interactions.
1. Neuropharmacological Effects
Research indicates that derivatives of bicyclo[2.2.1]heptanes exhibit significant neuropharmacological activities, particularly as KCNQ channel openers. For instance, a study evaluated N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides and reported selective activation of KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) channels, which are crucial for neuronal excitability and signaling . The most effective compound showed an EC of 230 nM for KCNQ2, indicating its potential utility in treating neurological disorders.
2. Antimicrobial Properties
Bicyclo[2.2.1]heptane derivatives have also been studied for their antimicrobial properties. A case study demonstrated that certain derivatives exhibited antifungal activity against various pathogens . The mechanism appears to involve disruption of cellular integrity in microbial cells.
3. Inhibition of Enzymatic Activity
Another significant biological activity is the inhibition of Cathepsin C, a cysteine protease involved in various pathological processes including inflammation and cancer progression . Compounds derived from bicyclo[2.2.1]heptanes showed high selectivity for this enzyme, suggesting potential therapeutic applications in treating diseases characterized by excessive protease activity.
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Pradeepkumar et al., 2011 | Selective KCNQ channel activation | Neuropharmacological |
| ResearchGate Study, 2020 | Antifungal activity against pathogens | Antimicrobial |
| Patent OA17457A | Inhibition of Cathepsin C | Enzymatic inhibition |
The mechanisms underlying the biological activities of bicyclo[2.2.1]heptane derivatives can be summarized as follows:
- Channel Modulation: Activation of KCNQ channels leads to hyperpolarization of neuronal membranes, reducing excitability.
- Cell Membrane Disruption: Antimicrobial effects are likely due to the alteration of membrane integrity in pathogens.
- Proteolytic Inhibition: By selectively inhibiting Cathepsin C, these compounds can modulate inflammatory responses and tumor progression.
Q & A
Basic: What are the key considerations for optimizing the synthesis of bicyclo[2.2.1]heptane derivatives like alpha-methyl-2-propanal?
Methodological Answer:
Synthesis optimization requires careful selection of reagents and reaction conditions. For example:
- Substitution reactions : Use polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles like sodium azide (NaN₃) to functionalize brominated precursors .
- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether effectively reduces carbonyl groups but may require strict moisture control to avoid side reactions .
- Oxidation : Potassium permanganate (KMnO₄) in acidic medium selectively oxidizes secondary alcohols to ketones, but over-oxidation to carboxylic acids must be monitored .
Basic: What analytical techniques are critical for characterizing bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm bicyclic framework rigidity. For example, bridgehead carbons exhibit distinct downfield shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Advanced: How does the stereochemistry of bicyclo[2.2.1]heptane derivatives influence reactivity and biological activity?
Methodological Answer:
The rigid bicyclic framework imposes steric constraints, affecting:
- Regioselectivity : Bridgehead substituents (e.g., methyl groups) hinder nucleophilic attack at certain positions, directing reactions to less hindered sites .
- Biological Interactions : Stereochemistry impacts binding to enzymes or receptors. For instance, exo vs. endo configurations alter hydrophobic interactions in drug-receptor complexes .
- Experimental Design : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry during synthesis .
Advanced: What mechanistic insights explain contradictory product distributions in oxidation reactions of bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
Contradictions arise from competing pathways:
- Oxidant Selectivity : KMnO₄ may over-oxidize aldehydes to carboxylic acids, while CrO₃ stops at ketones. Adjust pH and temperature to favor desired products .
- Solvent Effects : Protic solvents stabilize carbocation intermediates, promoting rearrangement (e.g., Wagner-Meerwein) in strained bicyclic systems .
- Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) and analyze intermediates via GC-MS to map reaction pathways .
Advanced: How can computational tools predict synthetic routes for bicyclo[2.2.1]heptane-based compounds?
Methodological Answer:
- Retrosynthesis Algorithms : AI models (e.g., Template_relevance Reaxys) leverage reaction databases to propose feasible routes. For example, bridge-forming Diels-Alder reactions are prioritized for bicyclic cores .
- DFT Calculations : Assess thermodynamic feasibility of key steps (e.g., ring strain energy in transition states) .
- Validation : Cross-check predicted routes with experimental literature to avoid impractical steps (e.g., unstable intermediates) .
Advanced: What strategies address low yields in functionalizing the alpha-methyl group of bicyclo[2.2.1]heptane-2-propanal?
Methodological Answer:
- Steric Mitigation : Use bulky bases (e.g., LDA) to deprotonate hindered α-methyl positions, enhancing nucleophilic substitution .
- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., acetal formation) to prevent unwanted side reactions during methylation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) facilitate C–H activation at sterically congested sites .
Advanced: How does the bicyclo[2.2.1]heptane core influence pharmacokinetic properties in drug design?
Methodological Answer:
- Hydrophobicity : The rigid, nonpolar core enhances membrane permeability but may reduce solubility. Introduce polar groups (e.g., sulfonamides) to balance logP values .
- Metabolic Stability : Bridgehead carbons resist enzymatic oxidation, prolonging half-life. Validate via in vitro microsomal assays .
- Toxicity Screening : Assess hepatotoxicity using 3D cell cultures and molecular docking to predict off-target interactions .
Advanced: What methods resolve data discrepancies in spectroscopic assignments for bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., norbornane derivatives) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing signal splitting at variable temperatures .
Advanced: How can bicyclo[2.2.1]heptane derivatives be tailored for enzyme inhibition studies?
Methodological Answer:
- Functional Group Engineering : Introduce electrophilic warheads (e.g., Michael acceptors) to target catalytic residues. For example, α,β-unsaturated aldehydes act as covalent inhibitors .
- Docking Simulations : Use AutoDock or Schrödinger to predict binding poses and optimize substituent placement .
- Kinetic Assays : Measure IC₅₀ values under varied pH and cofactor conditions to elucidate inhibition mechanisms .
Advanced: What are the challenges in scaling up enantioselective synthesis of bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
- Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized enzymes) improve recovery but may reduce enantioselectivity. Screen alternatives like organocatalysts .
- Purification : Chiral chromatography or crystallization resolves enantiomers but increases cost. Optimize solvent systems for higher diastereomeric excess .
- Process Analytics : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor enantiomeric ratios in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
